

In-Depth Technical Guide to Ferric Oxalate Hexahydrate (CAS No. 166897-40-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron(III) oxalate hexahydrate*

Cat. No.: *B1143021*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ferric oxalate hexahydrate (CAS No. 166897-40-1), focusing on its physicochemical properties, experimental protocols, and key applications relevant to the scientific and pharmaceutical fields.

Core Properties and Specifications

Ferric oxalate hexahydrate, with the chemical formula $\text{Fe}_2(\text{C}_2\text{O}_4)_3 \cdot 6\text{H}_2\text{O}$, is a coordination compound of iron in its +3 oxidation state.^[1] It typically appears as a lime green to yellow-green crystalline powder.^[2] This compound is noted for its light sensitivity and plays a crucial role as a precursor in materials science and as a reagent in various chemical processes.^{[2][3]}

Table 1: Quantitative Physicochemical Data for Ferric Oxalate Hexahydrate

Property	Value
CAS Number	166897-40-1[4][5][6]
Molecular Formula	$\text{Fe}_2(\text{C}_2\text{O}_4)_3 \cdot 6\text{H}_2\text{O}$ [7]
Molecular Weight	483.84 g/mol [6][7][8]
Appearance	Green/yellow powder[7]
Solubility in Water	Slightly soluble[7][9]
Melting Point	100°C (decomposes)[7][10]
Iron (Fe) Content	22-25% (by titration)[8]

Experimental Protocols

Synthesis of Ferric Oxalate Hexahydrate

A common laboratory method for synthesizing ferric oxalate involves the reaction of iron(III) hydroxide with oxalic acid.[8]

Materials:

- Ferric chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH)
- Oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$)
- Distilled water

Procedure:

- Preparation of Ferric Hydroxide: A solution of ferric chloride is treated with sodium hydroxide to precipitate ferric hydroxide (Fe(OH)_3). The precipitate is then washed to remove impurities.
- Reaction with Oxalic Acid: The freshly prepared ferric hydroxide is reacted with an aqueous solution of oxalic acid. The mixture is typically stirred and may be gently heated to ensure

complete reaction. The balanced chemical equation for this reaction is: $2\text{Fe}(\text{OH})_3 + 3\text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{Fe}_2(\text{C}_2\text{O}_4)_3 + 6\text{H}_2\text{O}$ ^[9]

- Crystallization and Isolation: The resulting solution is cooled to induce crystallization of ferric oxalate hexahydrate. The lime green crystals are then collected by filtration, washed with cold water, and dried.

Analysis of Iron Content by Titration

The iron content in ferric oxalate can be determined by redox titration.

Principle: The iron(III) in the sample is first reduced to iron(II). The iron(II) is then titrated with a standardized solution of an oxidizing agent, such as potassium permanganate (KMnO_4), in an acidic medium. The endpoint is detected by a distinct color change.

Procedure Outline:

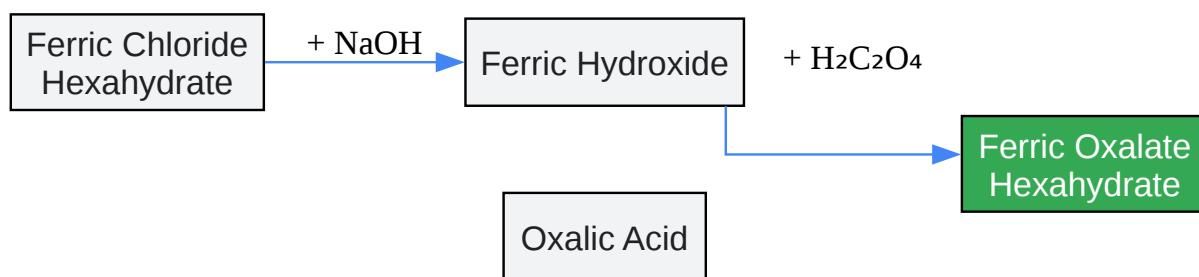
- A precisely weighed sample of ferric oxalate is dissolved in an acidic solution.
- A reducing agent is added to convert all Fe^{3+} ions to Fe^{2+} ions.
- The solution is then titrated with a standard KMnO_4 solution until a persistent pink color is observed.
- The percentage of iron is calculated based on the stoichiometry of the redox reaction.

Applications in Drug Development and Research

Ferric oxalate hexahydrate is a versatile compound with several applications in the pharmaceutical and research sectors.

- Precursor for Iron Oxide Nanoparticles (IONPs): Thermal decomposition of ferric oxalate is a widely used method to synthesize iron oxide nanoparticles.^[2] These nanoparticles are of great interest in drug delivery systems, serving as carriers for targeted therapies and as contrast agents in medical imaging.^[10]
- Catalyst in Organic Synthesis: Iron-based catalysts, for which ferric oxalate can be a precursor, are increasingly used in organic reactions. They offer a more sustainable and less

toxic alternative to precious metal catalysts in the synthesis of pharmaceutical intermediates.

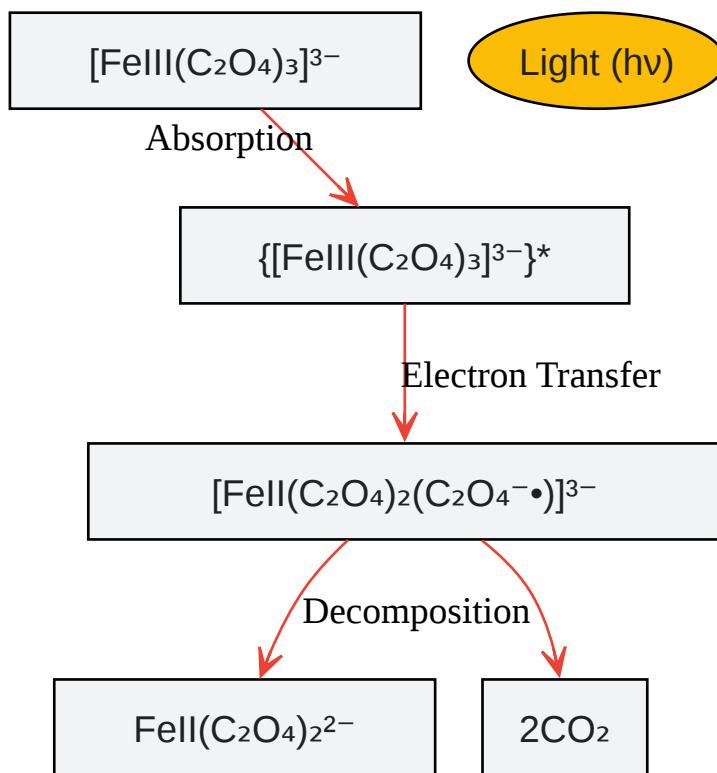

[3]

- Photocatalysis and Degradation Studies: Due to its photosensitivity, ferric oxalate is employed in photocatalytic processes.[2] In drug development, this property is utilized in forced degradation studies to investigate the stability of drug molecules under photolytic stress, helping to identify potential degradation products and pathways.[10]
- Fenton-like Reactions: Ferric oxalate can participate in Fenton-like reactions to generate reactive oxygen species (ROS), such as hydroxyl radicals.[11] This is particularly relevant for the degradation of persistent organic pollutants and can be applied in the environmental remediation of pharmaceutical waste.

Visualizing Key Processes

General Synthesis Workflow

The synthesis of ferric oxalate from common starting materials can be depicted as a straightforward chemical transformation.

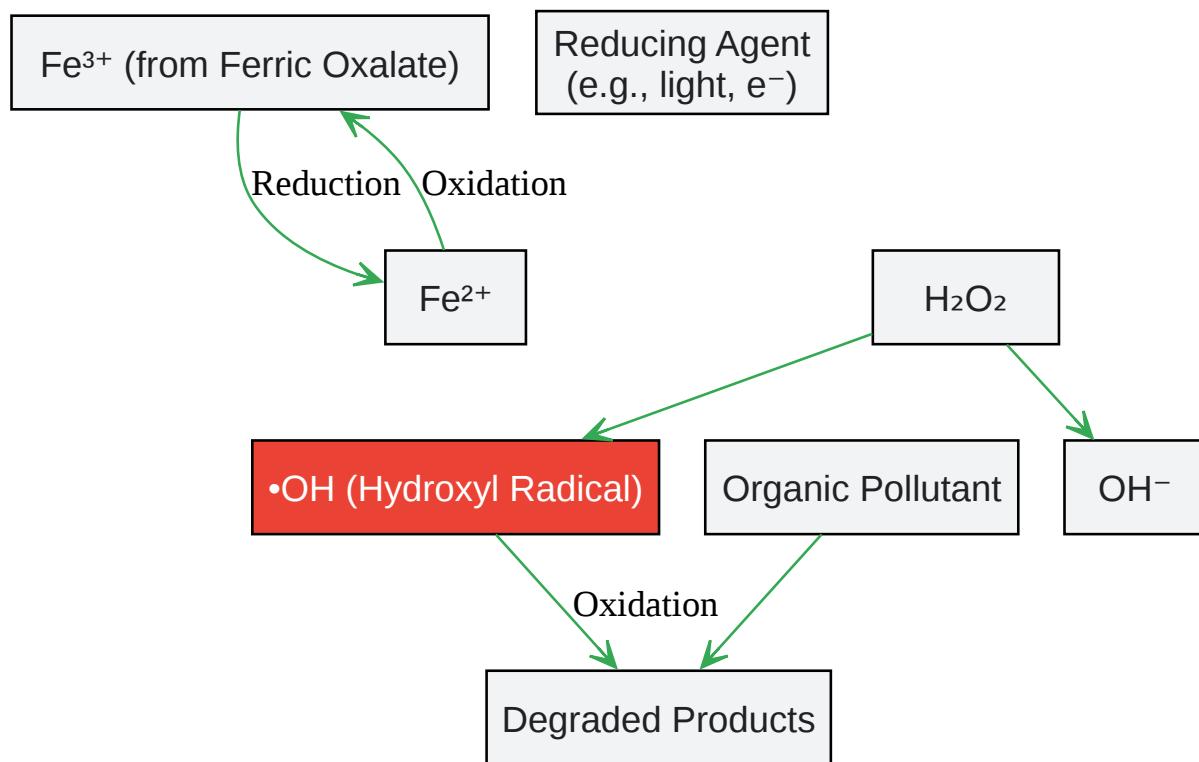


[Click to download full resolution via product page](#)

Caption: Synthesis of Ferric Oxalate Hexahydrate.

Photochemical Decomposition Pathway

The photolysis of ferric oxalate is a key process underlying its application in photocatalysis and actinometry. Upon absorption of light, an intramolecular electron transfer occurs.



[Click to download full resolution via product page](#)

Caption: Photodecomposition of the Ferrioxalate Ion.

Fenton-Like Reaction Mechanism

In the presence of a reducing agent and hydrogen peroxide, ferric oxalate can participate in a Fenton-like reaction to produce highly reactive hydroxyl radicals.

[Click to download full resolution via product page](#)

Caption: Fenton-Like Reaction Involving Ferric Oxalate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 2. ianleake.com [ianleake.com]
- 3. agilent.com [agilent.com]
- 4. A kinetic and ESR investigation of iron(II) oxalate oxidation by hydrogen peroxide and dioxygen as a source of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]

- 6. Potassium Ferric Oxalate Nanoparticles Prevent Human Blood Clotting and Thrombosis in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]
- 8. webqc.org [webqc.org]
- 9. cerritos.edu [cerritos.edu]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Ferric Oxalate Hexahydrate (CAS No. 166897-40-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143021#ferric-oxalate-hexahydrate-cas-number-166897-40-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com